molecular formula C11H10BrNO4 B5306163 (2-Bromo-4-cyano-6-methoxyphenyl) ethyl carbonate

(2-Bromo-4-cyano-6-methoxyphenyl) ethyl carbonate

Cat. No.: B5306163
M. Wt: 300.10 g/mol
InChI Key: IQGCMWSTSPIDPE-UHFFFAOYSA-N
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Description

(2-Bromo-4-cyano-6-methoxyphenyl) ethyl carbonate is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of phenyl carbonate, featuring a bromine, cyano, and methoxy group on the phenyl ring

Properties

IUPAC Name

(2-bromo-4-cyano-6-methoxyphenyl) ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO4/c1-3-16-11(14)17-10-8(12)4-7(6-13)5-9(10)15-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGCMWSTSPIDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1Br)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-cyano-6-methoxyphenyl) ethyl carbonate typically involves the reaction of 2-bromo-4-cyano-6-methoxyphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

2-Bromo-4-cyano-6-methoxyphenol+Ethyl chloroformate(2-Bromo-4-cyano-6-methoxyphenyl) ethyl carbonate\text{2-Bromo-4-cyano-6-methoxyphenol} + \text{Ethyl chloroformate} \rightarrow \text{this compound} 2-Bromo-4-cyano-6-methoxyphenol+Ethyl chloroformate→(2-Bromo-4-cyano-6-methoxyphenyl) ethyl carbonate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-cyano-6-methoxyphenyl) ethyl carbonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding phenol and carbonic acid.

    Oxidation and Reduction: The cyano group can be reduced to an amine, or the methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Nucleophilic substitution: Substituted phenyl carbonates.

    Hydrolysis: 2-Bromo-4-cyano-6-methoxyphenol and carbonic acid.

    Oxidation and Reduction: Corresponding amines or hydroxyl derivatives.

Scientific Research Applications

(2-Bromo-4-cyano-6-methoxyphenyl) ethyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-cyano-6-methoxyphenyl) ethyl carbonate depends on its interaction with specific molecular targets. For instance, the cyano group can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-cyano-6-methoxyphenyl acetate
  • 5-Bromo-4-cyano-2-methoxyphenyl acetate
  • 2-Amino-6-bromo-4-methoxyphenol

Uniqueness

(2-Bromo-4-cyano-6-methoxyphenyl) ethyl carbonate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the ethyl carbonate moiety differentiates it from other similar compounds, providing unique chemical and physical properties.

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